molecular formula C14H11FO5S B1328682 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid CAS No. 1000339-82-1

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid

Cat. No. B1328682
M. Wt: 310.3 g/mol
InChI Key: XIWWPAYQKYCESV-UHFFFAOYSA-N
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Description

The compound "3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid" is a fluorinated aromatic compound that is likely to possess unique chemical and physical properties due to the presence of the fluorine atom and the methylsulphonyl group. While the specific compound is not directly discussed in the provided papers, similar fluorinated compounds and their properties and transformations are explored. For instance, the use of fluorinated analogues in the study of the transformation of phenol to benzoate suggests that the introduction of fluorine atoms can significantly alter the reactivity and the pathway of such transformations .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue . These procedures often require specific conditions to introduce the fluorine atoms and other functional groups at desired positions on the aromatic ring. The transformation of 2-fluorophenol to fluorobenzoic acids also indicates that specific isomeric forms can be targeted through controlled synthetic pathways .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their reactivity and potential applications. The presence of the fluorine atom, known for its high electronegativity, can influence the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in certain fluorinated probes . This property can be exploited in the design of fluorescent probes and other functional materials.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often with unique selectivity and reactivity due to the influence of the fluorine atom. For example, the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues demonstrates the specific reactivity patterns that can be induced by the presence of fluorine . The fluorine atom can direct the introduction of new functional groups in specific positions on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine and other substituents. For instance, the compound cis-5-fluoro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid shows species-specific absorption, distribution, excretion, and metabolic fate, highlighting the complex interplay between molecular structure and physiologic disposition . The high binding affinity in plasma and extensive biliary excretion in certain species are notable properties that can impact the drug's efficacy and safety profile .

Scientific Research Applications

Bioactive Compound Synthesis

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid and its derivatives are pivotal in synthesizing bioactive compounds. For instance, the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents involves the condensation of related compounds with benzoic acids to produce biologically active molecules, demonstrating promising antibacterial activity in certain concentrations (Holla, Bhat & Shetty, 2003). Additionally, the compound's structure, especially the methylsulphonyl group, has been extensively studied for its properties, such as the mesomeric effect, contributing to the understanding and development of novel chemical entities (Kloosterziel & Backer, 2010).

High-Performance Polymer Development

The compound also plays a crucial role in the development of high-performance polymers. These polymers, known for their excellent solubility and thermal properties, are utilized in engineering plastics and membrane materials. The synthesis process involves polycondensation reactions with various compounds, resulting in polymers with potential applications in optical waveguides (Xiao et al., 2003).

Fluorescence Probe Design

In the realm of biochemistry and medical diagnostics, derivatives of this compound have been used to develop novel fluorescence probes. These probes can selectively detect highly reactive oxygen species, differentiating them from other reactive species, and have applications in studying biological and chemical processes (Setsukinai et al., 2003).

Future Directions

Given its structural similarity to other phenol derivatives, “3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid” may have potential applications in various industries, including plastics, adhesives, and coatings . It may also have potential biological activities, which could be explored in future research .

properties

IUPAC Name

3-(2-fluoro-4-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWPAYQKYCESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227121
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid

CAS RN

1000339-82-1
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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